4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Description
4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.454. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Direct Oxidative Annulation
A study by Jin Zhang et al. (2017) demonstrated a photoinduced direct oxidative annulation process that does not require transition metals or oxidants, leading to the synthesis of highly functionalized polyheterocyclic compounds. This method could potentially apply to the synthesis of complex molecules similar to the target compound for various applications, including material science and organic synthesis (Zhang et al., 2017).
Synthesis and Characterization
R. N. Singh et al. (2014) focused on the synthesis of a pyrrole chalcone derivative, showcasing the utility of aldol condensation in creating complex structures from furan derivatives. Such methodologies could be relevant for synthesizing and understanding the properties of similar furan-based compounds (Singh et al., 2014).
DNA Topoisomerases Inhibitory Activities
Research on benzofurans from Gastrodia elata by Yeun-Kyung Lee et al. (2007) revealed compounds with inhibitory activities against DNA topoisomerases I and II. These findings suggest potential therapeutic applications for similar benzofuran derivatives in anticancer strategies (Lee et al., 2007).
Domino Strategy for Synthesis
Guan‐Hua Ma et al. (2014) developed an efficient domino strategy for synthesizing multifunctionalized benzofuran derivatives, highlighting a pathway that might be adaptable for creating complex molecules like the target compound for pharmaceutical research (Ma et al., 2014).
Metal-free Synthesis in Aqueous Medium
Amrendra Kumar et al. (2017) presented a metal-free method for synthesizing polysubstituted pyrrole derivatives, emphasizing the importance of sustainable chemistry practices in developing new materials and drugs. Such approaches could be explored for environmentally friendly synthesis routes of the target compound (Kumar et al., 2017).
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-24(4-2)11-12-25-20(17-10-7-13-29-17)19(22(27)23(25)28)21(26)18-14-15-8-5-6-9-16(15)30-18/h5-10,13-14,20,27H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHKMHSKVLUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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